Isobutyl icosanoate
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Overview
Description
Isobutyl icosanoate is an ester compound with the molecular formula C24H48O2. It is formed by the esterification of isobutyl alcohol and icosanoic acid. This compound is known for its unique properties and applications in various fields, including cosmetics, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl icosanoate can be synthesized through the esterification reaction between isobutyl alcohol and icosanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, isobutyl alcohol and icosanoic acid, are combined in a reactor with a suitable catalyst. The mixture is heated and stirred to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Isobutyl icosanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Isobutyl icosanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers .
Mechanism of Action
The mechanism of action of isobutyl icosanoate involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release isobutyl alcohol and icosanoic acid, which can then interact with various molecular targets. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Isobutyl acetate: Another ester with similar properties but different applications.
Isobutyl isocyanate: A compound with a different functional group and reactivity.
Isobutyl cyanoacrylate: Used in medical adhesives and has distinct properties compared to isobutyl icosanoate.
Uniqueness
This compound is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its applications in cosmetics and pharmaceuticals are distinct from those of shorter-chain esters, making it valuable in specialized formulations .
Properties
CAS No. |
26718-88-7 |
---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-methylpropyl icosanoate |
InChI |
InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(25)26-22-23(2)3/h23H,4-22H2,1-3H3 |
InChI Key |
WKVHKJPNBFWXHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(C)C |
Origin of Product |
United States |
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